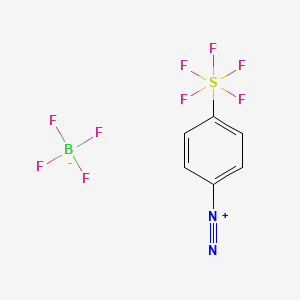
4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate
Cat. No. B3028099
Key on ui cas rn:
1605274-62-1
M. Wt: 317.98 g/mol
InChI Key: GDZYRTFIIVPIBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09238660B1
Procedure details


A solution of 1-(pentafluorosulfanyl)benzene (495.9 mg, 2.263 mmol) in CH2Cl2 (10 mL) was added dropwise to BF3.OEt2 (493.3 mg, 3.476 mmol) in a flask cooled with an ice-water bath. tert-Butyl nitrite (300.1 mg, 2.910 mmol) in 2 mL of CH2Cl2 was added dropwise and stirred at 0° C. for 1 h. The precipitated colorless crystals were isolated by filtration. The crystals was dissolve in CH3CN (0.4 mL) and precipitated by addition of ether to give pale yellow solid crystals, which were washed with diethyl ether. Removal of the solvent under vacuum afforded the title compound as pale yellow crystals (605.1 mg, 84%): IR (ATR): {tilde over (v)}=2924, 2852, 2309, 1574, 1418, 1304, 1053, 768 cm−1. 1H NMR (500 MHz, CD3CN): δ=8.72 (d, J=9.2 Hz, 2H), 8.40 (d, J=9.2 Hz, 2H) ppm. 13C NMR (125 MHz, CD3COCD3): δ=160.4, (C), 134.4 (2CH), 129.5 (2CH), 120.4 (C) ppm. 19F NMR (470 MHz, CD3CN): δ=77.7 (quint, J=151 Hz, 1 F), 60.9 (d, J=151 Hz, 4 F), −151.5 (s, 4 F) ppm.






Name
Yield
84%
Identifiers


|
REACTION_CXSMILES
|
[F:1][S:2]([F:12])([F:11])([F:10])([F:9])[C:3]1[CH:8]=[CH:7]C=C[CH:4]=1.[B:13]([F:16])([F:15])[F:14].CCOCC.[N:22](OC(C)(C)C)=O.[CH3:29][C:30]#[N:31]>C(Cl)Cl>[F:14][B-:13]([F:1])([F:16])[F:15].[F:1][S:2]([F:12])([F:11])([F:10])([F:9])[C:3]1[CH:8]=[CH:7][C:30]([N+:31]#[N:22])=[CH:29][CH:4]=1 |f:1.2,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
495.9 mg
|
|
Type
|
reactant
|
|
Smiles
|
FS(C1=CC=CC=C1)(F)(F)(F)F
|
|
Name
|
|
|
Quantity
|
493.3 mg
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
300.1 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 0° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled with an ice-water bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated colorless crystals were isolated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated by addition of ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give pale yellow solid crystals, which
|
WASH
|
Type
|
WASH
|
|
Details
|
were washed with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the solvent under vacuum
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
F[B-](F)(F)F.FS(C1=CC=C(C=C1)[N+]#N)(F)(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 605.1 mg | |
| YIELD: PERCENTYIELD | 84% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
